molecular formula C13H17NO4 B1522813 3-Acetamido-3-(2-ethoxyphenyl)propanoic acid CAS No. 1225494-93-8

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid

Cat. No. B1522813
CAS RN: 1225494-93-8
M. Wt: 251.28 g/mol
InChI Key: IGSHTXCLTXQOEC-UHFFFAOYSA-N
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Description

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid, also known as ACEP, is a chemical compound that has become an important subject of study in the scientific community. It has a molecular weight of 251.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-acetyl-3-(2-ethoxyphenyl)-beta-alanine . The InChI code is 1S/C13H17NO4/c1-3-18-12-7-5-4-6-10 (12)11 (8-13 (16)17)14-9 (2)15/h4-7,11H,3,8H2,1-2H3, (H,14,15) (H,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 251.28 .

Scientific Research Applications

Renewable Building Blocks in Material Science

  • Phloretic Acid as an Alternative to Phenolation : Phloretic acid (a compound related to the target chemical structure) has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach paves the way for applications in materials science due to its solvent-free synthesis and potential for creating materials with desirable thermal and thermo-mechanical properties (Acerina Trejo-Machin et al., 2017).

Insect Growth Regulators in Biological Studies

  • Synthesis and Bio-assay of Novel Ethyl 3-(2-(4-chlorophenoxy)acetamido) Propanoate : A study synthesized a novel compound structurally similar to the one , exploring its potential as an insect growth regulator. This compound demonstrated selective anti-tumor activities, suggesting the possibility of related compounds for use in pest management or biological research (V. Devi & P. Awasthi, 2022).

Novel Copolymers for Advanced Materials

  • Development of Novel Copolymers : Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including those with acetamido substitutions, has been carried out. These studies contribute to the field of advanced materials by exploring the synthesis and characterization of copolymers with potential applications in various industries (Kamil M. Wojdyla et al., 2022).

Analytical and Detection Methods

  • High Sensitivity Detection Methods : Another study developed a highly sensitive and specific competitive indirect enzyme-linked immunosorbent assay (ciELISA) method for the detection of acetaminophen, highlighting the importance of structural functionalities similar to those in the target compound for the creation of sensitive detection assays (Shu Pu et al., 2021).

Anticancer Drug Synthesis

  • Synthesis and Molecular Docking Analysis of Anticancer Drugs : Research into the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its evaluation as an anticancer agent demonstrates the relevance of acetamide structures in drug design and development. Molecular docking analyses support the potential therapeutic applications of these compounds (Gopal Sharma et al., 2018).

Mechanism of Action

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid is known to belong to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown considerable promise in treating various inflammatory and painful conditions.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H319 and H335 . Precautionary statements include P261, P264, P271, P280, P304+P340, P305+P351+P338, P312, P337+P313, P403+P233, P405, and P501 .

properties

IUPAC Name

3-acetamido-3-(2-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-18-12-7-5-4-6-10(12)11(8-13(16)17)14-9(2)15/h4-7,11H,3,8H2,1-2H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSHTXCLTXQOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-3-(2-ethoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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